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Compound of Interest

Compound Name: N2-Isopropylpyrazine-2,5-diamine

Cat. No.: B11920210 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N2-Isopropylpyrazine-2,5-diamine is a heterocyclic aromatic amine belonging to the pyrazine

class of compounds. The pyrazine ring system is a key structural motif found in numerous

biologically active molecules and approved pharmaceuticals, exhibiting a wide range of

pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1]

[2][3][4][5] The strategic placement of amino and isopropyl groups on the pyrazine core of N2-
Isopropylpyrazine-2,5-diamine suggests its potential as a versatile building block in medicinal

chemistry and drug discovery. This technical guide provides a comprehensive overview of the

known chemical properties, a representative synthesis approach for a related compound, and a

discussion of the potential biological significance of this compound class.

Chemical and Physical Properties
Currently, experimentally determined physical properties for N2-Isopropylpyrazine-2,5-
diamine are not readily available in published literature. However, calculated properties

provide valuable insights into its molecular characteristics.
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Property Value Source

CAS Number 1513508-38-7 [6][7]

Molecular Formula C₇H₁₂N₄ [6][7]

Molecular Weight 152.197 g/mol [6][7]

IUPAC Name
N2-isopropylpyrazine-2,5-

diamine
[6][7]

Canonical SMILES CC(C)NC1=NC=C(N)C=N1 [6][7]

Hydrogen Bond Donors 2 [6][7]

Hydrogen Bond Acceptors 4 [6][7]

Rotatable Bonds 2 [6][7]

Topological Polar Surface Area 63.8 Å² [6][7]

Note: The properties listed above are calculated and may differ from experimentally determined

values.

Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of N2-Isopropylpyrazine-2,5-
diamine is not currently available in the public domain. However, the synthesis of structurally

similar 2,5-diaminopyrazine derivatives has been reported. A representative method involves

the dimerization of 2H-azirin-3-amines.[8]

Representative Synthesis of a 2,5-Diaminopyrazine
Derivative
The following is a generalized workflow for the synthesis of a 2,5-diaminopyrazine derivative,

based on published methodologies for related compounds.[8] This serves as an illustrative

example of a potential synthetic strategy.
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A generalized workflow for the synthesis of 2,5-diaminopyrazine derivatives.
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Detailed Steps (Hypothetical for N2-Isopropylpyrazine-2,5-diamine):

Amide Activation: A suitable N-isopropyl substituted amide precursor would be treated with a

strong base like lithium diisopropylamide (LDA) in an anhydrous solvent such as

tetrahydrofuran (THF).

Phosphorylation: The resulting enolate is reacted with diphenyl phosphorochloridate.

Azide Displacement: The phosphate intermediate is then treated with sodium azide in a

solvent like dimethylformamide (DMF) to yield the corresponding 2H-azirin-3-amine.

Dimerization: The crude azirine intermediate is then subjected to dimerization, which can be

promoted by a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) at low temperatures.

This would form a 2,5-dihydro-2,5-diisopropyl-3,6-diaminopyrazinium tetrafluoroborate

intermediate.

Neutralization and Dehydrogenation: The dihydropyrazinium salt is neutralized with a base

(e.g., NaOH) to give the dihydropyrazine derivative. Subsequent dehydrogenation, for

example with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), would yield the final

aromatic N2,N5-diisopropylpyrazine-2,5-diamine.

Note: This is a generalized protocol and would require optimization for the specific synthesis of

N2-Isopropylpyrazine-2,5-diamine.

Analytical Characterization
The characterization of N2-Isopropylpyrazine-2,5-diamine would typically involve a

combination of chromatographic and spectroscopic techniques to confirm its identity and purity.

High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the

compound. A reverse-phase C18 column with a mobile phase gradient of water and

acetonitrile containing a small amount of a modifier like trifluoroacetic acid would be a

suitable starting point.

Mass Spectrometry (MS): To confirm the molecular weight. Electrospray ionization (ESI)

would likely be used to generate the protonated molecular ion [M+H]⁺.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Would provide information on the number and environment of the protons,

including the characteristic signals for the isopropyl group and the aromatic protons on the

pyrazine ring, as well as the amine protons.

¹³C NMR: Would show the number of unique carbon atoms in the molecule.

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H

stretches of the amine groups and C=N and C=C stretches of the pyrazine ring.

The following diagram illustrates a general workflow for the analytical characterization of a

synthesized pyrazine derivative.
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A typical analytical workflow for the characterization of a novel compound.

Potential Biological Activity and Signaling Pathways
While no specific biological activities have been reported for N2-Isopropylpyrazine-2,5-
diamine, the broader class of pyrazine derivatives is known to possess a wide range of
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pharmacological properties.[1][3][4][5] These activities often stem from the ability of the

pyrazine scaffold to act as a bioisostere for other aromatic systems and to participate in various

biological interactions, including hydrogen bonding and π-stacking.

Potential areas of investigation for N2-Isopropylpyrazine-2,5-diamine could include:

Anticancer Activity: Many pyrazine-containing compounds have demonstrated cytotoxic

effects against various cancer cell lines.[2] The mechanism of action can vary, from inhibition

of kinases to induction of apoptosis.

Antimicrobial Activity: Pyrazine derivatives have been explored for their antibacterial and

antifungal properties.[4]

Enzyme Inhibition: The substituted diamine structure could potentially interact with the active

sites of various enzymes, making it a candidate for screening against enzyme targets

relevant to diseases.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a

bioactive pyrazine derivative, leading to an anticancer effect.
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A hypothetical signaling pathway potentially targeted by a pyrazine derivative.
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Conclusion
N2-Isopropylpyrazine-2,5-diamine represents an intriguing yet underexplored molecule within

the pharmacologically significant pyrazine family. While a comprehensive experimental dataset

is currently lacking, its chemical structure suggests potential for diverse applications in

medicinal chemistry and materials science. This guide provides a summary of the available

information and outlines representative experimental approaches for its synthesis and

characterization. Further research is warranted to fully elucidate the physical, chemical, and

biological properties of this compound, which may unlock its potential as a valuable synthon for

the development of novel therapeutics and functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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